4-Chloro-2-nitrobenzoic acid

Description

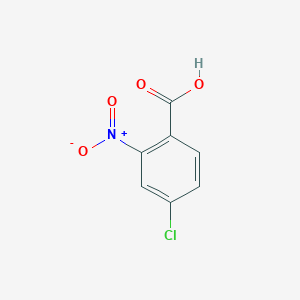

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHIPDTWWVYVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211899 | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-88-2 | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrobenzoic acid, with the CAS number 6280-88-2, is a significant organic intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes.[1] Its molecular structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a benzene ring, imparts specific physical and chemical characteristics that are crucial for its application and handling in research and development. This guide provides a comprehensive overview of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₄ | [2] |

| Molecular Weight | 201.56 g/mol | [2][3] |

| Appearance | Slightly yellow to white crystalline powder | [4][5] |

| Melting Point | 139 - 146 °C | [1][4][6][7] |

| Boiling Point | 357 °C at 760 mmHg (decomposes) | [6] |

| Water Solubility | 0.53 g/100 mL (at 15 °C) | [5][6] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and acetone | [8][9] |

| pKa | 1.97 ± 0.25 | [1][5] |

| Flash Point | 169.7 °C | [6] |

| Vapor Pressure | 1.03E-05 mmHg at 25 °C | [6] |

| LogP (Octanol/Water Partition Coefficient) | 1.8 | |

| EINECS Number | 228-483-5 | [6] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[4][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[4]

-

Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2][6]

-

Replicates: The determination should be repeated at least twice to ensure consistency.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.[11]

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[11][12]

-

Phase Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.[12][13]

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[14]

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL).

pKa Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a weak acid like this compound, the pKa can be determined by titration with a strong base. At the half-equivalence point of the titration, the pH of the solution is equal to the pKa of the acid.[1][15]

Methodology (Potentiometric Titration):

-

Solution Preparation: A known mass of this compound is dissolved in a suitable solvent (e.g., water or a water/ethanol mixture) to create a solution of known concentration.[7]

-

Titration Setup: A calibrated pH meter is immersed in the acidic solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[3][7]

-

Data Collection: The pH of the solution is recorded after each addition of the base. The volume of base added and the corresponding pH are plotted to generate a titration curve.[16]

-

Determination of Equivalence Point: The equivalence point is identified as the point of steepest inflection on the titration curve.

-

Determination of pKa: The volume of base at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at this half-equivalence point is equal to the pKa of the acid.[15]

Spectroscopic Analysis

a) ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For ¹H NMR, the chemical shift, integration, and splitting pattern of the signals reveal the electronic environment and connectivity of the hydrogen atoms.[17][18][19]

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[20]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity. The ¹H NMR spectrum is then acquired.[20]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

-

Analysis: The chemical shifts (δ), integration values (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to elucidate the structure.[21]

b) Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.[22][23][24]

Methodology (Thin Solid Film):

-

Sample Preparation: A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[9]

-

Film Deposition: A drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[9]

-

Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, N-O stretches of the nitro group, and C-Cl stretch).

c) UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions between different energy levels. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of a compound's electronic structure.[8][25]

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration.[26][27]

-

Baseline Correction: A cuvette containing only the solvent (the "blank") is placed in the spectrophotometer, and a baseline spectrum is recorded.[26]

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).

-

Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum. According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound.[28]

Workflow for Physical and Spectral Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or received batch of this compound.

Caption: Workflow for the physical and spectral characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pennwest.edu [pennwest.edu]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 6. byjus.com [byjus.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. longdom.org [longdom.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

- 13. quora.com [quora.com]

- 14. benchchem.com [benchchem.com]

- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 16. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 20. books.rsc.org [books.rsc.org]

- 21. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR [orgspectroscopyint.blogspot.com]

- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: IR SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 23. compoundchem.com [compoundchem.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. eu-opensci.org [eu-opensci.org]

- 26. m.youtube.com [m.youtube.com]

- 27. engineering.purdue.edu [engineering.purdue.edu]

- 28. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on a benzene ring, imparts unique reactivity that makes it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Identification

This compound is a benzene derivative with three substituents: a chlorine atom at position 4, a nitro group at position 2, and a carboxylic acid group at position 1.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 2-Nitro-4-chlorobenzoic acid[1][2][3] |

| CAS Number | 6280-88-2[1][2][3][4] |

| Molecular Formula | C7H4ClNO4[1][2][3][4] |

| Molecular Weight | 201.56 g/mol [2][4] |

| InChI | InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)[1][2][4] |

| InChIKey | JAHIPDTWWVYVRV-UHFFFAOYSA-N[1][4] |

| SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])C(=O)O[2] |

| EC Number | 228-483-5[3][4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Slightly yellow powder or crystals[3][5][6] |

| Melting Point | 139 - 146 °C[3][5][6][7][8] |

| Boiling Point | 357 °C at 760 mmHg[6][8] |

| Solubility | Very soluble in water[3]. Soluble in organic solvents. |

| pKa | 1.97[3] |

| Density | 1.5 g/cm³[6] |

| Flash Point | 169.7 °C[8] |

| Vapor Pressure | 1.03E-05 mmHg at 25°C[8] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the oxidation of 4-chloro-2-nitrotoluene.

Synthesis Pathway:

Caption: General synthesis pathway for this compound.

Experimental Protocol: Oxidation of 4-chloro-2-nitrotoluene with Nitric Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

4-chloro-2-nitrotoluene

-

Concentrated nitric acid (65%)

-

Concentrated sulfuric acid (75%)

-

Vanadium pentoxide (catalyst)

-

Chlorobenzene (for recrystallization)

-

Ice

-

Distilled water

Equipment:

-

Three-necked round-bottom flask (1000 mL)

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Stirrer

-

Heating mantle

-

Vacuum filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 1000 mL three-necked flask, combine 100 g of 4-chloro-2-nitrotoluene and 20 g of vanadium pentoxide.

-

Carefully add 740 g of a 75% sulfuric acid solution to the flask.

-

Set up the apparatus with a stirrer, thermometer, reflux condenser, and a dropping funnel.

-

Begin stirring and heat the mixture to the desired reaction temperature.

-

Slowly add 110 mL of 65% concentrated nitric acid to the reaction mixture through the dropping funnel over a period of 11 hours.

-

After the addition is complete, continue stirring and maintain the temperature for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and pour it slowly over a large volume of ice-water with constant stirring to precipitate the crude product.

-

Collect the crude this compound by vacuum filtration and wash the solid with cold distilled water.

-

Recrystallize the crude product from chlorobenzene to obtain a purified white crystalline powder.

-

Dry the purified product in a vacuum oven at 50°C.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Experimental Protocol: A ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. A sample of this compound is dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Expected Spectrum: The aromatic region of the ¹H NMR spectrum will show signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are indicative of their positions relative to the electron-withdrawing nitro and carboxylic acid groups and the chlorine atom.

¹³C NMR Spectroscopy:

-

Experimental Protocol: A ¹³C NMR spectrum is recorded on the same instrument as the ¹H NMR. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Expected Spectrum: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, and the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

-

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl).

-

Expected Spectrum: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

-

Asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹).

-

C-Cl stretch (in the fingerprint region).

-

C-H stretches and bends from the aromatic ring.

-

Mass Spectrometry (MS)

-

Experimental Protocol: Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer where it is bombarded with high-energy electrons. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary.

-

Expected Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.56 g/mol ). The isotopic pattern of the molecular ion peak will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns can also provide further structural information.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound in a laboratory setting. As with any chemical, proper safety procedures should always be followed when handling this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(6280-88-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. fishersci.com [fishersci.com]

- 7. quora.com [quora.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 4-Chloro-2-nitrobenzoic Acid: Synthesis, Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-2-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical industry. This document covers its fundamental chemical properties, synthesis protocols, and its role as a precursor in the development of therapeutic agents. Furthermore, it explores the biological activities of its derivatives, offering insights into their mechanisms of action.

Core Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a carboxylic acid, a nitro group, and a chlorine atom, allows for a variety of chemical modifications.

| Property | Value | Citation(s) |

| CAS Number | 6280-88-2 | [1] |

| Molecular Formula | C₇H₄ClNO₄ | |

| Molecular Weight | 201.56 g/mol | |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 141-146 °C | [1] |

| Linear Formula | ClC₆H₃(NO₂)CO₂H | |

| Purity | >98.0% | [2][3] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for ensuring a stable supply for pharmaceutical manufacturing. One common laboratory-scale method involves the nitration of 4-chlorobenzoic acid.

Experimental Protocol: Synthesis of 4-Chloro-3-Nitrobenzoic Acid (Illustrative)

While a specific protocol for the 2-nitro isomer was not detailed in the provided literature, the synthesis of the related 4-chloro-3-nitrobenzoic acid provides a representative experimental procedure for the nitration of a chlorobenzoic acid precursor.

Materials:

-

p-Chlorobenzoic acid

-

Concentrated Sulfuric Acid (98% w/v)

-

Nitric Acid (68% w/v)

-

Ice water

-

Three-port flask

-

Stirring apparatus

Procedure:

-

Add 25.0 mL of 98% (w/v) concentrated H₂SO₄ to a 100 mL three-port flask and cool the temperature to below 15 °C.[4]

-

Slowly add 0.1 mol of p-chlorobenzoic acid with constant stirring, ensuring the solid dissolves completely.[4]

-

Maintain the temperature below 15 °C and introduce 20.0 mL of 68% (w/v) nitric acid.[4]

-

Increase the temperature to 50–65 °C and maintain for five hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature (20–25 °C).[4]

-

Pour the reaction mixture into ice water, which will cause the product to precipitate.[4]

-

Filter the precipitate and rinse with water to obtain the unrefined product.[4] Further purification can be achieved through recrystallization.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds.[5] Its derivatives have shown potential as anti-cancer, anti-viral, and diuretic agents.

Role in Anticancer Drug Discovery

Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, compounds derived from the related 2-chloro-4-nitrobenzoic acid have been identified as potential therapies for immunodeficiency diseases and cancer.[6]

One area of investigation is the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A derivative, 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, has been shown to induce apoptosis in breast cancer models through the activation of caspase pathways.[7] Furthermore, derivatives of 4-amino-2-chlorobenzoic acid (synthesized from the corresponding nitro compound) have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8]

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against EGFR.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, HCT-116)

-

96-well plates

-

Test compounds (derivatives of this compound)

-

Standard EGFR inhibitor (e.g., Erlotinib)

-

EGFR enzyme

-

Synthetic peptide substrate

-

ATP

-

Kinase assay buffer

Procedure:

-

Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds or the standard drug and incubate for 72 hours.[8]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate, and ATP in a kinase assay buffer.[8]

-

Compound Addition: Add the test compounds to the reaction mixture at various concentrations.[8]

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[8]

-

Detection: Measure the kinase activity using a suitable detection method, such as fluorescence or luminescence, to determine the IC₅₀ values.

Conclusion

This compound is a cornerstone intermediate for the synthesis of diverse and complex molecules with significant potential in drug discovery and development. Its derivatives have demonstrated promising biological activities, particularly in the realm of oncology. A thorough understanding of its chemical properties, synthesis, and the biological mechanisms of its derivatives is essential for the rational design of new and improved therapeutic agents.

References

- 1. This compound | 6280-88-2 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 6280-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid | RUO [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-chloro-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. This document details the common starting materials, presents comparative quantitative data for various synthetic methodologies, and provides detailed experimental protocols for the most pertinent reactions.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several key starting materials. The choice of a particular synthetic route often depends on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the required purity of the final product. The most common precursors are:

-

4-Chloro-2-nitrotoluene: This is the most direct precursor, requiring a single oxidation step.

-

Toluene: A fundamental and readily available starting material that requires a multi-step synthesis involving chlorination, nitration, and subsequent oxidation.

-

4-Chlorobenzoic Acid: This precursor requires a nitration step, the regioselectivity of which is a critical consideration.

-

Benzene: The most basic starting material, necessitating a longer synthetic sequence, typically beginning with the formation of toluene.

This guide will focus on the most industrially and practically relevant routes commencing from 4-chloro-2-nitrotoluene and toluene.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound, allowing for a direct comparison of the different starting materials and methodologies.

Table 1: Synthesis from 4-Chloro-2-nitrotoluene (Oxidation)

| Oxidizing Agent/System | Key Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Nitric Acid / Catalyst | 160-170°C, 12 hours | ≥ 95 | ≥ 99 | [1] |

| Nitric Acid / Vanadium Pentoxide | Heating, 11 hours | High (not specified) | > 99 | [1] |

| Potassium Permanganate | Alkaline solution, heating | Moderate (not specified) | Not specified | [2] |

Table 2: Multi-step Synthesis from Toluene

| Reaction Step | Reagents & Conditions | Product | Yield (%) | Reference |

| Step 1: Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) | 4-Chlorotoluene | High (selective for para) | [2] |

| Step 2: Nitration | Mixed Acid (HNO₃/H₂SO₄), 25°C | 4-Chloro-2-nitrotoluene (in mixture) | ~65 (of desired isomer) | [3] |

| Step 3: Oxidation | Hot alkaline KMnO₄ or Nitric Acid | This compound | ≥ 95 (from 4-chloro-2-nitrotoluene) | [1][2] |

| Overall (Calculated) | - | This compound | ~62 | - |

Note: The overall yield for the synthesis from toluene is an estimation based on the yields of the individual steps and assumes successful isolation of the desired intermediates.

Experimental Protocols

Synthesis from 4-Chloro-2-nitrotoluene via Nitric Acid Oxidation

This protocol describes a high-yield synthesis of this compound from 4-chloro-2-nitrotoluene.[1]

Materials:

-

4-Chloro-2-nitrotoluene

-

Sulfuric acid

-

Nitric acid

-

Suitable catalyst (e.g., as described in the reference)

-

Solvent for extraction

-

Chlorobenzene for recrystallization

Procedure:

-

In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, charge 4-chloro-2-nitrotoluene, sulfuric acid, and the catalyst.

-

Heat the mixture to 160°C. Water will begin to separate and should be removed.

-

Slowly add nitric acid dropwise over a period of 12 hours, maintaining the reaction temperature between 160-170°C.

-

After the addition is complete, maintain the temperature at 160-170°C for an additional hour.

-

Cool the reaction mixture to below 60°C.

-

Perform a solvent extraction and separate the layers.

-

The organic layer is then subjected to crystallization, filtration, and purification.

-

The crude product is recrystallized from chlorobenzene and dried under vacuum at 50°C to yield white crystalline powder of this compound with a purity of ≥99% and a yield of ≥95%.

Multi-step Synthesis from Toluene

This section outlines the general procedures for the three main steps involved in the synthesis of this compound starting from toluene.

Materials:

-

Toluene

-

Chlorine (gas)

-

Iron (III) chloride (or other suitable Lewis acid catalyst)

Procedure:

-

Charge a reaction vessel with toluene and the Lewis acid catalyst.

-

Bubble chlorine gas through the stirred reaction mixture. The reaction is typically carried out at a controlled temperature to favor ring chlorination over side-chain chlorination.

-

The reaction progress can be monitored by gas chromatography (GC) to determine the ratio of isomers formed.

-

Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting material.

-

The isomeric mixture of chlorotoluenes is then separated, typically by distillation, to isolate the desired 4-chlorotoluene.

Materials:

-

4-Chlorotoluene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

In a separate flask, cool the 4-chlorotoluene.

-

Slowly add the nitrating mixture to the 4-chlorotoluene with vigorous stirring, maintaining a low temperature (e.g., 25°C) to control the reaction and minimize the formation of byproducts.[3]

-

After the addition is complete, continue stirring for a specified period.

-

Pour the reaction mixture onto ice to precipitate the crude product.

-

Filter the product, wash with water, and dry.

-

The resulting product will be a mixture of isomers, with 4-chloro-2-nitrotoluene being the major component (approximately 65%).[3] Separation of the isomers can be achieved by vacuum distillation.

The protocol for this step is identical to the one described in section 3.1.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

References

A Technical Guide to 4-Chloro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrobenzoic acid, with the IUPAC name This compound , is a substituted aromatic carboxylic acid that serves as a critical building block in organic synthesis.[1] Its chemical structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a benzene ring, provides multiple reactive sites for constructing more complex molecules. This unique arrangement of functional groups makes it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic data, and its role as a versatile intermediate in drug development.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[1] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Nitro-4-chlorobenzoic acid | [1] |

| CAS Number | 6280-88-2 | [1] |

| Molecular Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | [1] |

| Melting Point | 141-143 °C | [2] |

| Boiling Point | 357 °C at 760 mmHg | N/A |

| Appearance | White to light yellow crystalline powder | [1] |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound is achieved through the oxidation of 4-chloro-2-nitrotoluene. Below are detailed experimental protocols based on established chemical literature.

Experimental Protocol: Oxidation of 4-chloro-2-nitrotoluene

This procedure outlines the synthesis via nitric acid oxidation, a method known for its high yield and purity.

Materials and Equipment:

-

4-chloro-2-nitrotoluene

-

Concentrated sulfuric acid (e.g., 75%)

-

Concentrated nitric acid (e.g., 65%)

-

Vanadium pentoxide (catalyst)

-

Chlorobenzene (for recrystallization)

-

Three-necked flask (1000 mL)

-

Mechanical stirrer, thermometer, reflux condenser, dropping funnel

-

Heating mantle

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: To a 1000 mL three-necked flask, add 100 g of 4-chloro-2-nitrotoluene, 20 g of vanadium pentoxide (catalyst), and 740 g of a 75% sulfuric acid solution. Equip the flask with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

-

Initiation: Begin stirring and heat the mixture. A slight negative pressure should be maintained to facilitate the removal of gaseous byproducts.

-

Oxidation: Once the desired temperature is reached, slowly add 110 mL of 65% concentrated nitric acid through the dropping funnel over a period of approximately 11 hours. Maintain the reaction temperature throughout the addition. Water and some unreacted starting material may co-distill; this can be collected, and the organic layer returned to the reaction flask.

-

Completion: After the nitric acid addition is complete, continue stirring and maintain the temperature for an additional hour to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture to 100-120°C. Add 250 mL of an appropriate extractant (e.g., toluene) and stir for 30 minutes. Allow the layers to separate. The aqueous layer can be reserved for future reactions.

-

Crystallization: Cool the organic layer to room temperature to induce crystallization of the crude product.

-

Purification: Filter the crude this compound and wash it. For higher purity, recrystallize the solid from chlorobenzene. Dry the final product under a vacuum at 50°C. This process typically yields a white crystalline powder with a purity exceeding 99%.

Synthesis Pathway Diagram

The following diagram illustrates a common synthetic route starting from toluene.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Full spectral data is available in databases such as PubChem and the NIST WebBook.[1][3] Key expected characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) Region | Key Features |

| ¹H NMR | 10.0 - 13.0 (broad s, 1H)7.5 - 8.5 (m, 3H) | The acidic proton of the carboxylic acid appears as a broad singlet far downfield. The three aromatic protons will appear as multiplets, influenced by the electron-withdrawing effects of the nitro and chloro groups. |

| ¹³C NMR | 165 - 175 (C=O)120 - 150 (Aromatic C) | The spectrum will show seven distinct carbon signals. The carboxylic carbon is the most downfield. The aromatic carbons' shifts are determined by the attached substituents (-COOH, -NO₂, -Cl). Quaternary carbons (attached to substituents) will typically have weaker signals. |

Infrared (IR) Spectroscopy

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Nitro Group | N-O asymmetric stretch | 1500 - 1570 | Strong |

| Nitro Group | N-O symmetric stretch | 1300 - 1390 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| Aryl-Halide | C-Cl stretch | 600 - 840 | Medium-Strong |

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of various APIs. Its functional groups allow for diverse chemical transformations, making it a key component in the medicinal chemist's toolbox for creating novel therapeutic agents.

Role as a Synthetic Intermediate

The presence of the carboxylic acid, nitro, and chloro groups allows for a wide range of reactions:

-

Amide Coupling: The carboxylic acid can be readily converted to amides, a common functional group in many drugs.

-

Nitro Group Reduction: The nitro group can be reduced to an amine, providing a nucleophilic site for further derivatization.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, especially given the activating effect of the ortho-nitro group.

Example Application Workflow in Drug Discovery

While not a direct precursor in its synthesis, the structural motifs of this compound are relevant to the synthesis of drugs like the diuretic Bumetanide . The synthesis of Bumetanide starts with 4-chlorobenzoic acid and involves nitration and other modifications.[4][5] This highlights the importance of chloro-nitro-substituted benzoic acids in pharmaceutical synthesis.

The following diagram illustrates a generalized workflow where an intermediate like this compound is utilized in a drug discovery program.

References

Solubility of 4-Chloro-2-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-chloro-2-nitrobenzoic acid in organic solvents. A comprehensive literature search indicates a lack of readily available quantitative solubility data for this compound across a range of common organic solvents. This document summarizes the available qualitative solubility information and provides a detailed, generalized experimental protocol for the systematic determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical engineering, enabling them to generate the necessary solubility data for process development, formulation, and theoretical modeling.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is crucial for its purification, crystallization, formulation, and for designing reaction media. Solubility data are fundamental for process optimization, ensuring efficient production and achieving desired product purity. Despite its importance, a comprehensive dataset of the mole fraction solubility of this compound in common organic solvents at different temperatures is not prevalent in the accessible scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₄ | [1][2] |

| Molecular Weight | 201.56 g/mol | [2] |

| CAS Number | 6280-88-2 | [1][2] |

| Melting Point | 141-146 °C | [3] |

| Appearance | Slightly yellow powder | [2] |

| Water Solubility | 0.53 g/100 mL (at 15 °C) | [3] |

Solubility Data

A thorough search of scientific databases and chemical literature did not yield a comprehensive quantitative dataset for the solubility of this compound in a range of organic solvents at various temperatures.

Qualitative Solubility

Qualitative assessments indicate that this compound is "miscible in alcohol"[3]. Studies on the closely related isomer, 4-chloro-3-nitrobenzoic acid, suggest it is soluble in solvents such as ethanol, methanol, and acetone. While this provides a general indication of its solubility behavior, it is not a substitute for precise quantitative data.

Need for Experimental Determination

Given the absence of quantitative data, experimental determination of the solubility of this compound in relevant organic solvents is essential for any process development or research activities. The following section provides a detailed protocol for obtaining this critical data.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of this compound in organic solvents using the isothermal equilibrium method, which is a widely accepted and reliable technique.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, etc.)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or incubator with temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Oven for drying glassware

-

Experimental Procedure

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

References

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key physicochemical property of 4-Chloro-2-nitrobenzoic acid: its melting point. This information is critical for the identification, purity assessment, and handling of this compound in research and development settings.

Physicochemical Data: Melting Point of this compound

The melting point of a crystalline solid is a fundamental physical property that indicates the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The data compiled from various sources for this compound is presented below.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 139 - 142 | ChemicalBook[1] |

| Melting Point | 141 - 143 | ChemicalBook[2][3] |

| Melting Point | 141 - 146 | ChemNet[4] |

| Melting Point | 144 | Stenutz[5] |

As indicated in the table, the reported melting point for this compound consistently falls within the range of 139°C to 146°C . A sharp melting point range within these values is indicative of a high-purity sample. Conversely, a broader melting range or a depressed melting point may suggest the presence of impurities.

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the determination of the melting point of a solid organic compound such as this compound using the capillary method. This is a standard and widely accepted technique in organic chemistry.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Heating bath fluid (if using a Thiele tube, e.g., mineral oil or silicone oil)

-

Sample of this compound

-

Safety goggles

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Take a capillary tube, which is sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.[6]

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom of the tube.[6] The packed sample should be approximately 1-2 mm in height.[7]

-

-

Apparatus Setup (Melting Point Apparatus):

-

Insert the capillary tube containing the sample into the designated slot in the melting point apparatus.

-

Ensure the thermometer is correctly positioned in the apparatus to accurately measure the temperature of the heating block.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to the thermometer using a rubber band or thread. The bottom of the capillary tube should be aligned with the bulb of the thermometer.[8]

-

Clamp the thermometer with the attached capillary tube so that it is immersed in the heating oil within the Thiele tube. The sample should be positioned in the center of the tube.

-

-

Melting Point Determination:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.

-

For an accurate measurement, allow the apparatus to cool and then begin heating again at a slow and steady rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Carefully observe the sample through the magnifying lens of the melting point apparatus or directly in the Thiele tube.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts completely (the end of melting).

-

The recorded range between these two temperatures is the melting point range of the sample.

-

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool down.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.[8]

-

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the preliminary identification of an unknown solid organic compound based on its melting point.

Caption: Logical workflow for compound identification via melting point.

References

- 1. This compound(6280-88-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound CAS#: 6280-88-2 [m.chemicalbook.com]

- 3. This compound | 6280-88-2 [chemicalbook.com]

- 4. This compound | 6280-88-2 [chemnet.com]

- 5. This compound [stenutz.eu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isomers of Chloro-nitrobenzoic Acid

This guide provides a comprehensive overview of the isomers of chloro-nitrobenzoic acid, detailing their chemical properties, synthesis, and analytical characterization. This information is critical for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, where precise isomer identification and purity are paramount for reproducible and reliable results.

There are ten structural isomers of chloro-nitrobenzoic acid, each with the molecular formula C₇H₄ClNO₄. The specific positioning of the chloro and nitro functional groups on the benzoic acid backbone significantly influences their chemical and physical properties. This variability can impact reaction kinetics, biological activity, and material characteristics.

Physicochemical Properties

The properties of these isomers, such as melting point, boiling point, and acidity (pKa), are distinct and are crucial for their separation, purification, and application. A summary of these key quantitative data points is presented below.

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 2-Chloro-3-nitrobenzoic acid | 13435-45-7 | 201.56 | 183-186 | 390.4 | ~2.2 |

| 2-Chloro-4-nitrobenzoic acid | 99-60-5 | 201.56 | 140-142 | 315.6 | 2.05 |

| 2-Chloro-5-nitrobenzoic acid | 2516-95-2 | 201.56 | 164-166 | 388.4 | ~3.3 |

| 2-Chloro-6-nitrobenzoic acid | 5344-48-9 | 201.56 | 145-148 | - | - |

| 3-Chloro-2-nitrobenzoic acid | 13506-69-9 | 201.56 | 238-241 | - | - |

| 3-Chloro-4-nitrobenzoic acid | 13506-71-3 | 201.56 | 180-182 | - | - |

| 3-Chloro-5-nitrobenzoic acid | 2516-94-1 | 201.56 | 175-177 | - | - |

| 4-Chloro-2-nitrobenzoic acid | 2516-96-3 | 201.56 | 137-139 | 338.7 | 1.8 |

| 4-Chloro-3-nitrobenzoic acid | 97-05-2 | 201.56 | 181-183 | 378.1 | 3.2 |

| 5-Chloro-2-nitrobenzoic acid | 2516-96-3 | 201.56 | 139-142 | 338.7 | - |

Note: Some data points, particularly boiling points and pKa values for less common isomers, may not be readily available in the literature. Boiling points at standard pressure are often difficult to measure as these compounds may decompose at high temperatures.

Synthesis and Experimental Protocols

The synthesis of chloro-nitrobenzoic acid isomers typically involves the nitration of a corresponding chlorobenzoic acid or the oxidation of a chloro-nitrotoluene. The specific reaction conditions dictate the isomeric ratio of the products.

A general experimental protocol for the nitration of a chlorobenzoic acid is as follows:

Protocol: Nitration of Chlorobenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the starting chlorobenzoic acid isomer.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the flask while stirring vigorously. The rate of addition should be controlled to keep the reaction temperature below 10°C.

-

Reaction: After the addition is complete, continue stirring at the same temperature for a specified period (e.g., 1-2 hours) and then allow the reaction to slowly warm to room temperature.

-

Quenching: Pour the reaction mixture onto crushed ice with stirring.

-

Isolation: The solid product that precipitates is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for separating and quantifying the isomers of chloro-nitrobenzoic acid.

-

System: A standard HPLC system with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to suppress ionization) is often used. The specific gradient will depend on the isomers being separated.

-

Detection: UV detection is performed at a wavelength where all isomers have significant absorbance, typically around 254 nm.

-

Quantification: The concentration of each isomer is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentration.

Visualizing Isomeric Structures and Relationships

The following diagrams illustrate the chemical structures of the ten isomers of chloro-nitrobenzoic acid.

Figure 1: Chemical structures of the ten isomers of chloro-nitrobenzoic acid.

A typical workflow for the synthesis and analysis of a chloro-nitrobenzoic acid isomer is depicted below.

Figure 2: A generalized workflow for the synthesis and analysis of chloro-nitrobenzoic acid isomers.

The logical relationship for the synthesis of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid from 2-chlorobenzoic acid is shown below. The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups influence the position of the incoming nitro group.

Figure 3: Regioselectivity in the nitration of 2-chlorobenzoic acid.

This technical guide serves as a foundational resource for professionals working with chloro-nitrobenzoic acid isomers. The provided data and protocols are intended to facilitate experimental design, execution, and data interpretation in research and development settings.

Commercial Availability and Synthetic Utility of 4-Chloro-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Chloro-2-nitrobenzoic acid, a key starting material and intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document includes a summary of commercial suppliers, typical purity levels, and physical characteristics. Furthermore, it details a representative experimental protocol for a key chemical transformation and illustrates logical synthetic pathways.

Commercial Availability

This compound (CAS No. 6280-88-2) is readily available from a variety of commercial suppliers. It is typically sold as a light yellow to white crystalline powder. The purity of the commercially available product is generally high, with most suppliers offering grades of 97% or greater. For researchers and drug development professionals, the consistency and purity of this starting material are critical for reproducible synthetic outcomes.

Below is a summary of representative commercial suppliers and commonly available grades for this compound. Please note that pricing and availability are subject to change and may require institutional login for current details.

| Supplier | Purity/Grade | Reported Form |

| Sigma-Aldrich | 97% | Powder |

| Thermo Scientific Chemicals | 97% | Crystals or powder |

| Tokyo Chemical Industry (TCI) | >98.0% (T) | White to light yellow powder to crystal |

| Amerigo Scientific | 97% | Not specified |

| CymitQuimica | >98.0% (T) | White to Light yellow powder to crystal |

| BRITI Scientific | ≥97% | White to Light yellow powder to crystal |

| ChemicalBook | Listings from various suppliers, typically 99% | Not specified |

| IndiaMART | Listings from various suppliers, typically NLT 98% | Slightly yellow powder |

Physicochemical Data

| Property | Value |

| CAS Number | 6280-88-2 |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| Melting Point | 141-143 °C |

| Appearance | White to light yellow powder or crystals |

| Solubility | Miscible in alcohol |

Synthetic Pathways and Experimental Protocols

This compound is a versatile building block in organic synthesis. Its utility stems from the presence of three key functional groups: a carboxylic acid, a nitro group, and a chloro group, each of which can be selectively manipulated. A common and crucial reaction for this class of compounds in pharmaceutical synthesis is the reduction of the nitro group to an amine.

Logical Workflow for the Synthesis of this compound

The industrial synthesis of this compound often starts from more readily available precursors such as toluene. The following diagram illustrates a common logical pathway for its synthesis.

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental step in the utilization of this compound for the synthesis of many pharmaceutical intermediates. The resulting 2-amino-4-chlorobenzoic acid is a valuable precursor for various bioactive molecules.[1] The following protocol is a representative method for this transformation, adapted from procedures for the analogous 2-chloro-4-nitrobenzoic acid.[2][3]

Reaction: Reduction of this compound to 2-Amino-4-chlorobenzoic acid.

Reagents and Materials:

-

This compound

-

Zinc powder or Magnesium powder

-

Hydrazine glyoxylate solution

-

Chloroform or Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

A suspension of this compound (0.01 mole) and zinc powder (or magnesium powder) is prepared in a round-bottom flask.

-

The hydrazine glyoxylate solution is added to the stirred suspension at room temperature.

-

The reaction progress is monitored by TLC. The reaction is typically complete within 2 hours.

-

Upon completion, the catalyst is removed by filtration.

-

The residue is extracted with chloroform or diethyl ether (15 mL).

-

The organic extract is washed twice with saturated sodium chloride solution (15 mL) and then with water (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the desired 2-amino-4-chlorobenzoic acid.

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Application in Drug Development: A Logical Pathway to a Diuretic Intermediate

This compound serves as a precursor for the synthesis of various pharmaceutical agents. For instance, it can be a starting point for the synthesis of key intermediates for diuretics like Azosemide.[4] The following diagram illustrates a logical synthetic pathway from this compound to a key tetrazole-containing intermediate used in the synthesis of Azosemide.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers and professionals in drug development. Its versatile functional groups allow for a range of chemical transformations, with the reduction of the nitro group being a key step in the synthesis of many pharmaceutical intermediates. The availability of high-purity grades from multiple suppliers ensures its reliable use in the synthesis of complex molecules. The experimental protocol and logical workflows provided in this guide serve as a foundational resource for the practical application of this important chemical building block.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for the handling and use of 4-Chloro-2-nitrobenzoic acid (CAS No. 6280-88-2). The following sections detail the hazards associated with this compound and provide explicit protocols for its safe management in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel.

Hazard Identification and Classification

This compound is a chemical compound that poses several health and safety risks. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may lead to gastrointestinal irritation, accompanied by nausea, vomiting, and diarrhea.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₄ | [3] |

| Molecular Weight | 201.56 g/mol | [3] |

| Appearance | Light yellow powder/solid | [2] |

| Odor | Odorless | [2] |

| Flash Point | >100 °C | [1] |

Toxicological Data

| Exposure Route | Health Effects | Citations |

| Inhalation | Causes respiratory tract irritation. Can produce delayed pulmonary edema. | [1] |

| Skin Contact | Causes skin irritation. | [1][2] |

| Eye Contact | Causes serious eye irritation. May cause chemical conjunctivitis. | [1][2] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting and diarrhea. | [1] |

Fire and Explosion Hazards

While not highly flammable, this compound can combust at high temperatures. Fires involving this chemical may produce irritating and highly toxic gases.

| Hazard | Description | Citations |

| Flash Point | >100 °C | [1] |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam. | [1] |

| Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear. | [1] |

| Hazardous Combustion Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide. | [1] |

Experimental Protocols

Safe Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[1]

-

Avoid the generation and accumulation of dust.[1] Use a scoop or spatula for transferring the solid material.

-

Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1][4]

-

Ensure the storage area is clearly labeled with the chemical name and associated hazards.

Decontamination Procedures

Work Surfaces:

-

Wipe down the work surface with a damp cloth or paper towel to collect any dust particles.

-

Wash the surface with a suitable laboratory detergent and water.

-

Rinse the surface with water and wipe dry.

Equipment:

-

Rinse non-sensitive equipment with an appropriate solvent (e.g., ethanol or acetone), ensuring the rinsate is collected as hazardous waste.

-

Wash with laboratory detergent and water.

-

Rinse thoroughly with deionized water and allow to dry completely.

Emergency Response to a Spill

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, and if trained to do so, use an absorbent material to contain the spill. Avoid raising dust.

-

Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[1] Do not dry sweep.

-

Decontaminate: Decontaminate the spill area as described in the decontamination protocol.

-

Report: Report the incident to the appropriate safety officer or supervisor.

First Aid Procedures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

Visualizations

Caption: General laboratory workflow for safely handling this compound.

Caption: Decision-making flowchart for emergency response to a chemical spill.

Caption: Hierarchy of controls for minimizing exposure to this compound.

References

Acidity and pKa of 4-Chloro-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 4-chloro-2-nitrobenzoic acid. It delves into the physicochemical properties that determine its acidic strength, outlines detailed experimental protocols for pKa determination, and presents the available data in a structured format for clarity and comparative analysis. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and pharmaceutical development.

Introduction to the Acidity of this compound

This compound is a substituted aromatic carboxylic acid. Its acidity is significantly influenced by the presence of both a chloro and a nitro group on the benzene ring, in addition to the carboxylic acid functional group. The dissociation of the carboxylic proton in an aqueous solution establishes an equilibrium, the constant of which (Ka) is a measure of the acid's strength. The pKa, the negative logarithm of the Ka, is the most common scale used to quantify this property. A lower pKa value indicates a stronger acid.

The acidity of this compound is primarily governed by the inductive and resonance effects of its substituents. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity. The nitro group is a strong electron-withdrawing group, exhibiting both a powerful inductive effect (-I) and a significant resonance effect (-M). Both these effects delocalize the negative charge of the carboxylate anion, leading to its greater stabilization and a marked increase in the acidity of the parent benzoic acid. The positions of these substituents relative to the carboxylic acid group are crucial in determining the magnitude of these effects.

Quantitative Data: pKa of this compound

| Compound | CAS Number | Predicted pKa |

| This compound | 6280-88-2 | 1.97 ± 0.25[1] |

This predicted low pKa value suggests that this compound is a relatively strong organic acid.

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be experimentally determined using various methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid, while monitoring the pH of the solution with a pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

Prepare a high ionic strength solution, such as 1 M potassium chloride (KCl), to maintain a constant ionic strength during the titration.

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Pipette a known volume of the this compound solution into a beaker.

-

Add a sufficient amount of the KCl solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from a burette.

-

After each addition of the titrant, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this curve corresponds to the equivalence point. The volume at the half-equivalence point can then be determined and used to find the pKa from the original titration curve.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound if the molar absorptivity of the protonated and deprotonated species differs at a specific wavelength.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values that bracket the expected pKa of this compound.

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of solutions by diluting the stock solution with each of the buffer solutions to a constant final concentration.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum (absorbance versus wavelength) for each of the buffered solutions.

-

Identify a wavelength where the absorbance of the protonated and deprotonated forms of the acid shows a significant difference.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

The pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the solution at a given pH.

-